O-Methylhydroxylamine

概要

説明

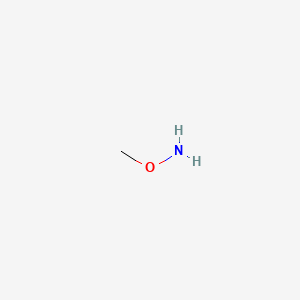

メトキシアミンは、O-メチルヒドロキシルアミンとしても知られており、化学式CH₃ONH₂の有機化合物です。無色の揮発性液体で、極性有機溶媒と水に溶解します。メトキシアミンはヒドロキシルアミンの誘導体であり、ヒドロキシル水素がメチル基に置き換えられています。 また、ヒドロキシル水素がアミノ基に置き換えられたメタノールの誘導体と見なすこともできます .

2. 製法

合成経路と反応条件: メトキシアミンは、通常、ヒドロキシルアミン誘導体のO-アルキル化によって調製されます。一般的な方法の1つは、アセトンオキシムのO-メチル化に続いて、O-メチル化オキシムの加水分解を行う方法です: [ (CH₃)₂CNOCH₃ + H₂O \rightarrow (CH₃)₂CO + H₂NOCH₃ ] もう1つの一般的な方法は、ヒドロキシルアミンスルホネートのメタノール分解です: [ H₂NOSO₃^{-} + CH₃OH \rightarrow H₂NOCH₃ + HSO₄^{-} ]

工業生産方法: 新しい工業的方法は、二酸化硫黄ガス、亜硝酸ナトリウム、水酸化ナトリウム、硫酸ジメチルを使用して、水相中でカスケードワンポット反応を行う方法です。 この方法は、シンプルで環境に優しく、大規模生産に適しています .

3. 化学反応解析

反応の種類: メトキシアミンは、縮合、脱プロトン化、求核置換など、さまざまな化学反応を起こします。

一般的な試薬と条件:

縮合: メトキシアミンは、ケトンやアルデヒドと縮合してイミンを生成します。

脱プロトン化: メトキシアミンは、メチルリチウムによって脱プロトン化されてCH₃ONHLiを生成することができ、その後、有機リチウム化合物と反応して、加水分解後にアミンを生成します.

主な生成物:

イミン: ケトンやアルデヒドとの縮合から生成されます。

準備方法

Traditional Synthesis Methods

O-Alkylation of Hydroxylamine Derivatives

The O-alkylation method involves substituting the hydroxyl hydrogen of hydroxylamine with a methyl group. A widely cited approach begins with acetone oxime, which undergoes O-methylation followed by hydrolysis . The reaction proceeds as:

This method is favored for its straightforward mechanism but requires careful control of reaction conditions to prevent decomposition of methoxyamine into methane and azanone . Yields are moderate (~60–70%), with acetone as a recoverable byproduct.

Methanolysis of Hydroxylamine Sulfonates

An alternative route involves methanolysis of hydroxylamine sulfonate salts :

This method avoids volatile intermediates and is scalable, but the use of sulfonic acids necessitates corrosion-resistant equipment. The process generates sulfate byproducts, complicating waste management .

Industrial Synthesis Routes

Patent-Evaluated Methods (CN115490611A)

A 2022 Chinese patent delineates six routes for synthesizing methoxyamine hydrochloride, critiquing their practicality :

| Route | Key Steps | Challenges |

|---|---|---|

| 1 | Benzaldehyde oximation → Methylation → Hydrolysis | High inorganic salt waste, complex equipment |

| 2 | Hydroxylamine sulfonation → Alkylation | Toxic fuming sulfuric acid, hazardous waste |

| 3 | Chloroformate + Hydroxylamine → Methylation | Low yield, excessive water usage |

| 4 | Schick reaction → Methylation | NOₓ emissions, high sodium sulfate waste |

| 5 | Hydroxylamine disulfonate methylation | Liquid SO₂ dependency, environmental risks |

| 6 | Hydroxylamine HCl + Acetone → Oxime → Methylation | Poor oxime separation, high wastewater |

Route 6, despite its prevalence, suffers from low yields (50–60%) due to inefficient acetone oxime isolation .

Optimized Industrial Process (CN115490611A)

The patent proposes an improved method using hydroxylamine sulfate, acetone, cyclohexane, and sodium hydroxide :

-

Oxime Formation : Hydroxylamine sulfate reacts with acetone in cyclohexane/water, yielding acetoxime.

-

Methylation : Acetoxime is treated with chloromethane in N-methylpyrrolidone (NMP), forming acetone oxime methyl ether.

-

Hydrolysis : Reaction with hydrochloric acid in n-hexane produces methoxyamine hydrochloride.

Key advantages include cyclohexane recycling (90% recovery) and reduced wastewater (30% less vs. Route 6). The yield reaches 85%, with high-purity (>98%) product .

Advanced Hydrolysis Techniques (US5382685A)

A U.S. patent details hydrolysis of acetone oxime ethers using acids and additives (e.g., cyclohexane) :

Conditions :

-

Temperature: 40–80°C

-

Acid: HCl (30–100% excess)

-

Additive: Cyclohexane (5–10-fold excess)

This method achieves 75–80% yield by azeotropically removing acetone and water, minimizing side reactions . The use of cyclohexane enhances safety by lowering the decomposition risk of methoxyamine.

Comparative Analysis of Methods

Efficiency and Environmental Impact

| Method | Yield (%) | Byproducts | Scalability |

|---|---|---|---|

| O-Alkylation (Traditional) | 60–70 | Acetone, sulfates | Moderate |

| Methanolysis | 65–75 | Sulfuric acid salts | High |

| Patent CN115490611A | 85 | Recyclable solvents | Industrial |

| US5382685A Hydrolysis | 75–80 | Cyclohexane (recyclable) | High |

The patented CN115490611A method outperforms others in yield and waste reduction, aligning with green chemistry principles .

Cost Considerations

-

Raw Materials : Hydroxylamine sulfate (CN method) is cheaper than hydroxylamine hydrochloride (Route 6).

-

Energy : Distillation steps in US5382685A consume significant energy, whereas the CN method uses ambient-temperature methylation .

Recent Innovations and Applications

Complex Synthesis for Pharmaceutical Use

Methoxyamine serves as a precursor in anticancer agents by inhibiting base excision repair (BER) . Recent protocols couple methoxyamine to peptidoglycan fragments using methyl N,O-hydroxylamine linkers, enabling targeted drug delivery .

Green Chemistry Advances

Emerging methods focus on:

-

Biocatalysis : Enzymatic methylation using S-adenosylmethionine (SAM) mimics.

-

Solvent-Free Reactions : Ball milling hydroxylamine salts with methyl donors.

化学反応の分析

Types of Reactions: Methoxyamine undergoes various chemical reactions, including condensation, deprotonation, and nucleophilic substitution.

Common Reagents and Conditions:

Condensation: Methoxyamine condenses with ketones and aldehydes to form imines.

Major Products:

Imines: Formed from the condensation with ketones and aldehydes.

科学的研究の応用

Medicinal Chemistry

Quantitative Analysis of Drug Metabolism

O-Methylhydroxylamine serves as a trapping reagent for the quantitative analysis of metabolites from anticancer drugs such as cyclophosphamide. It effectively converts primary metabolites like 4-hydroxycyclophosphamide and aldophosphamide into stable oxime derivatives, which can be easily extracted for further study. This property is crucial for understanding drug metabolism and pharmacokinetics, as it allows researchers to monitor the conversion of these metabolites under physiological conditions (pH 7.4, 37°C) without significant hydrolysis or transoximination with other compounds .

Table 1: Properties of Aldophosphamide O-Methyl Oxime

| Property | Value |

|---|---|

| Stability at pH 6-8 | High |

| Extraction Solvents | Chloroform, Ethyl Acetate |

| Hydrolysis Resistance | Yes |

| Transoximination with Aldehydes | None |

Bioconjugation

Oxime Click Chemistry

This compound is utilized in oxime click chemistry, a method that allows for the selective conjugation of biomolecules without the need for protecting groups. This technique is particularly useful in creating polymer-drug conjugates, where this compound reacts with aldehyde-functionalized polymers to form stable oxime linkages. Such conjugates can enhance drug delivery systems by improving the stability and residence time of therapeutic agents in the body .

Case Study: Polymer-Drug Conjugates

In a study conducted by Maynard et al., an oxime-functionalized methacrylate polymer was synthesized and subsequently reacted with a model drug, resulting in successful oxime-linked conjugates. This demonstrates the potential for this compound in developing advanced drug delivery systems that leverage the stability of oxime bonds .

Polymer Science

Hydrogel Synthesis

The compound plays a significant role in synthesizing hydrogels through click chemistry. Hydrogels are crucial for various biomedical applications, including drug delivery and tissue engineering. The use of this compound allows for the creation of hydrogels with tunable properties, which can be tailored to specific biomedical needs .

Table 2: Characteristics of Hydrogels Synthesized Using this compound

| Characteristic | Description |

|---|---|

| Biocompatibility | High |

| Pore Size Range | Microporous (human organs to viruses) |

| Reaction Conditions | Mild |

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of N-methyl-hydroxylamine (a derivative of this compound). It has shown efficacy against various Gram-positive and Gram-negative bacteria, including Mycobacterium bovis and Pseudomonas aeruginosa. The compound acts by targeting bacterial ribonucleotide reductase enzymes, demonstrating its potential as a novel antibacterial agent .

作用機序

メトキシアミンは、塩基除去修復グリコシラーゼの切断によって生成されたアベーシック部位(アプリン/アピリミジン部位)を遮断することで効果を発揮します。BER経路のこの阻害は、細胞毒性付加体の量を増やし、細胞死につながります。 メトキシアミンの作用機序は、アルキル化剤の効果を増強するために使用されるがん治療において特に重要です .

類似化合物との比較

メトキシアミンは、N-メチルヒドロキシルアミンやアミノメタノールなどの他のヒドロキシルアミン誘導体と類似しています。

類似化合物:

- N-メチルヒドロキシルアミン

- アミノメタノール

メトキシアミンのユニークな特性と多様な用途は、科学研究や産業のさまざまな分野で貴重な化合物となっています。

生物活性

O-Methylhydroxylamine (OMHA), also known as methoxyamine, is a small organic compound with significant biological relevance. This article explores its biological activity, focusing on its mechanisms of action, applications in medicinal chemistry, and potential therapeutic uses.

- Molecular Formula : CH₅NO

- Molecular Weight : 115.1 g/mol

- Melting Point : -86.4 °C

- Boiling Point : 48.1 °C

- Solubility : Miscible with water, alcohol, ether, and hexane .

This compound acts primarily as a trapping reagent and a modifying agent in biochemical pathways. Its ability to form stable oxime derivatives makes it useful in studying various metabolic processes.

- Trapping Agent : OMHA is utilized to quantitatively trap metabolites of cyclophosphamide, such as 4-hydroxycyclophosphamide and aldophosphamide, converting them into stable oxime forms at physiological pH . This property is critical for understanding drug metabolism and pharmacokinetics.

- Antibacterial Activity : Recent studies have demonstrated that OMHA exhibits significant antibacterial properties. It has shown efficacy against various Gram-positive and Gram-negative bacteria, including Mycobacterium bovis BCG and Pseudomonas aeruginosa. OMHA targets bacterial ribonucleotide reductase (RNR), inhibiting its activity without affecting mammalian RNR enzymes .

- Immune Modulation : OMHA has been incorporated into muramyl dipeptide (MDP) derivatives to enhance immune responses through the activation of the Nod2 receptor, which plays a crucial role in innate immunity . This modification maintains the biological activity of MDP while allowing for further functionalization.

Case Study 1: Trapping of Cyclophosphamide Metabolites

In a study examining the metabolic pathways of cyclophosphamide, researchers used OMHA to trap its primary metabolites effectively. The conversion to aldophosphamide O-methyl oxime was confirmed using NMR spectroscopy, demonstrating stability under physiological conditions and providing insights into drug interactions and efficacy in cancer therapy .

Case Study 2: Antibacterial Efficacy

A comprehensive evaluation of OMHA's antibacterial properties revealed its ability to inhibit biofilm formation in Pseudomonas aeruginosa. When combined with ciprofloxacin, OMHA exhibited a synergistic effect, significantly reducing biofilm viability. This suggests potential applications in treating chronic infections associated with biofilm-forming bacteria .

Research Findings

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing O-Methylhydroxylamine and its hydrochloride salt in laboratory settings?

this compound and its hydrochloride salt are synthesized via:

- O-Alkylation of hydroxylamine derivatives : Reacting hydroxylamine with methylating agents like methyl iodide under basic conditions .

- Methanolysis of hydroxylamine sulfonate esters : A high-yield method for producing this compound hydrochloride .

- Triphosgene-mediated synthesis : Used in conjunction with other reagents (e.g., triethylamine) for controlled reactions, as seen in macrolide antibiotic synthesis .

Q. How should researchers characterize the purity and structural identity of this compound derivatives?

- Spectroscopic techniques :

- NMR : Confirm structural identity via characteristic peaks (e.g., methoxy group at ~3.3 ppm in H NMR) .

- HPLC : Assess purity (>95% by GC) using reverse-phase columns .

- Physical properties : Melting point analysis (e.g., this compound hydrochloride melts at 182–185°C) .

- Elemental analysis : Verify empirical formulas (e.g., CHNO for substituted derivatives) .

Q. What safety protocols are critical when handling this compound hydrochloride in laboratory environments?

- Personal protective equipment (PPE) :

- Nitrile gloves (tested for permeation resistance) and lab coats .

- Respiratory protection for prolonged exposure .

- Emergency measures :

- Skin/eye contact: Flush with water for 15 minutes .

- Ingestion: Seek immediate medical help; do not induce vomiting .

- Storage : Keep containers sealed and store below -20°C to prevent degradation .

Advanced Research Questions

Q. How can researchers optimize reaction conditions when using this compound in nucleophilic substitution reactions?

- Parameter optimization :

- Experimental design : Follow journal guidelines for replicability, including detailed descriptions of reaction stoichiometry and workup procedures .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of this compound in different solvent systems?

- Cross-validation : Compare results across multiple analytical methods (e.g., LC-MS and C NMR) .

- Control experiments : Test solvent purity and exclude trace metal contaminants that may catalyze side reactions .

- Computational modeling : Use DFT calculations to predict solvent effects on reaction pathways .

Q. How is this compound used in synthesizing heterocyclic compounds, and what mechanistic insights are critical?

- Application example : In the synthesis of oximes and isoquinoline derivatives, this compound reacts with α-ketoesters to form Z/E isomers, requiring strict control of stereochemistry (Scheme 19, ).

- Mechanistic studies : Photoelectron spectroscopy reveals electron density shifts in the hydroxylamine group, influencing nucleophilic attack efficiency .

Q. What analytical techniques are prioritized for studying reaction mechanisms involving this compound?

特性

IUPAC Name |

O-methylhydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NO/c1-3-2/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMPKIPWJBDOURN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

593-56-6 (hydrochloride) | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8043862 | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

47.057 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an unpleasant odor; [Hawley] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

49-50 °C @ 760 MM HG | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLIGHTLY SOL IN BENZENE, PETROLEUM ETHER /N-METHYLHYDROXYLAMINE/, MISCIBLE WITH WATER, ALCOHOL, ETHER | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

291.0 [mmHg] | |

| Record name | Methoxyamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6414 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

MOBILE LIQUID | |

CAS No. |

67-62-9 | |

| Record name | O-Methylhydroxylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67-62-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | O-Methylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000067629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methoxyamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06328 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Methoxyamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8043862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-methylhydroxylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHOXYAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9TZH4WY30J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | O-METHYLHYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2883 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。